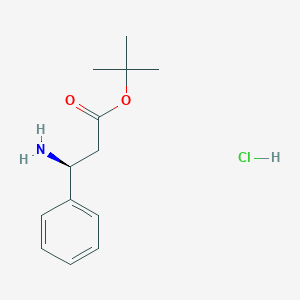![molecular formula C14H20N2O B2690464 N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide CAS No. 2411312-37-1](/img/structure/B2690464.png)
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide, also known as DMPP, is a synthetic compound that has been widely used in scientific research. It is a type of acetylcholine receptor agonist that can activate nicotinic acetylcholine receptors (nAChRs). DMPP has been extensively studied for its potential applications in neuroscience and pharmacology.
Mechanism of Action
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide acts as an agonist for nAChRs, specifically the α7 subtype. When this compound binds to the receptor, it causes a conformational change that allows ions to flow through the channel. This can lead to depolarization of the cell membrane and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In neuronal cells, this compound can increase intracellular calcium levels and activate downstream signaling cascades. It can also enhance synaptic transmission and plasticity, leading to improvements in learning and memory. In addition, this compound has been shown to have anti-inflammatory effects and can modulate immune cell function.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide is that it is a highly selective agonist for α7 nAChRs, which allows for specific activation of this receptor subtype. It is also relatively stable and easy to use in laboratory experiments. However, one limitation is that this compound can have off-target effects on other receptors or ion channels, which can complicate data interpretation. In addition, this compound can be toxic at high concentrations, which requires careful dosing and monitoring.
Future Directions
There are many potential future directions for research on N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide. One area of interest is the development of new drugs that target nAChRs, particularly for the treatment of neurological and psychiatric disorders. This compound and other nAChR agonists could also be used as tools to investigate the role of these receptors in disease states. In addition, there is growing interest in the use of nAChR agonists for the treatment of inflammatory and autoimmune diseases, which could have important clinical applications.
Synthesis Methods
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can be synthesized through a variety of methods, including the reaction of 4-dimethylaminocinnamaldehyde with isopropylamine and propionic anhydride. The resulting product can be purified through column chromatography or recrystallization.
Scientific Research Applications
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide has been used in many scientific research studies, particularly in neuroscience and pharmacology. It is commonly used as a tool to investigate the function of nAChRs, which are important receptors in the central and peripheral nervous systems. This compound can be used to activate nAChRs in vitro, allowing researchers to study their effects on neuronal signaling, synaptic plasticity, and behavior.
properties
IUPAC Name |
N-[1-[4-(dimethylamino)phenyl]propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-5-14(17)15-11(2)10-12-6-8-13(9-7-12)16(3)4/h5-9,11H,1,10H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMZPSNQOIFFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)

![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)

![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)


![3-(2-Methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2690399.png)

![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)
